3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole
Description
BenchChem offers high-quality 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF4N2O3S/c24-20-5-2-6-21(25)19(20)14-33-17-9-7-15(8-10-17)22-11-12-30(29-22)34(31,32)18-4-1-3-16(13-18)23(26,27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXJPAOXQFRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C24H18ClF2N2O3S
- Molecular Weight : 436.86 g/mol
- Structure : The compound contains a pyrazole core substituted with various functional groups, including a sulfonyl group and halogenated phenyl moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to the compound . Notably, compounds with trifluoromethyl and chloro substituents have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) :
| Compound | MIC (μg/ml) | Bacterial Target |
|---|---|---|
| Trifluoromethyl derivative | 0.78 | Staphylococcus aureus |
| Chloro-substituted derivative | 3.12 | Enterococcus faecalis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
- Inhibition of COX Enzymes :
- IC50 values were reported for various derivatives, indicating their effectiveness in suppressing COX-1 and COX-2 activities.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those with similar structures to the target compound. The results indicated a strong bactericidal effect against S. aureus, with minimal toxicity observed in human cell lines at therapeutic doses . -
In Vivo Toxicity Assessment :
In vivo studies using mouse models demonstrated that doses up to did not exhibit significant toxicity, as assessed by blood plasma organ toxicity markers and histological examinations of liver and kidney tissues .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances hydrophobic interactions and potentially increases membrane permeability.
- Chloro Substituents : Contribute to increased binding affinity to bacterial targets.
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C, 12h | 65–70 | |
| Sulfonylation | Et₃N, CH₂Cl₂, RT, 6h | 50–60 | |
| Optimization | Cu(OTf)₂, [BMIM][BF₄], 130°C, 2h | 85 |
Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons, sulfonyl group integration). Splitting patterns distinguish adjacent substituents on the pyrazole ring .
- ¹⁹F NMR : Detect fluorinated groups (e.g., -CF₃ and benzyl-F) with characteristic shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 536.82) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced: How can computational methods predict biological targets or reactivity of this compound?
Answer:
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) optimizes the molecular geometry and identifies reactive sites (e.g., sulfonyl group electrophilicity) .
- Frontier Molecular Orbital (FMO) analysis predicts sites prone to nucleophilic/electrophilic attacks .
- Molecular Docking : Screen against protein databases (e.g., kinase or enzyme targets) to hypothesize binding modes. For example, the sulfonyl group may interact with ATP-binding pockets .
- MD Simulations : Evaluate stability in biological membranes or solvent systems to guide formulation studies .
Advanced: How should researchers address discrepancies in biological assay data (e.g., IC₅₀ variability)?
Answer:
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for plate-to-plate variability.
- Statistical Analysis : Apply ANOVA or t-tests to identify outliers. For instance, inconsistent IC₅₀ values in kinase assays may arise from assay conditions (pH, temperature) .
- Replicate Studies : Conduct triplicate experiments under standardized conditions (e.g., 37°C, pH 7.4) to ensure reproducibility .
Basic: What are the solubility and stability profiles of this compound under varying pH and storage conditions?
Answer:
- Solubility :
- Highly soluble in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Add co-solvents (e.g., PEG-400) for in vivo studies.
- Stability :
- Stable at -20°C in desiccated form for >6 months.
- Degrades in acidic conditions (pH <3) via sulfonyl group hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core Modifications :
- Biological Testing :
- Screen derivatives against panels of enzymes/cell lines to identify selectivity trends.
- Correlate IC₅₀ values with computed parameters (e.g., logP, polar surface area) .
Q. Table 2: Example SAR Data
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | None | 120 | 1.0 |
| CF₃ → CH₃ | Sulfonyl to methyl | >10,000 | N/A |
| Cl → Br (Benzyl) | Halogen substitution | 95 | 1.3 |
Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Answer:
- Pharmacokinetics : Use rodent models to determine bioavailability, half-life, and tissue distribution. Microdosing studies with radiolabeled compound track metabolic pathways .
- Efficacy Models :
- Xenografts : Test antitumor activity in nude mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) .
- Inflammation : Collagen-induced arthritis (CIA) models for assessing anti-inflammatory effects .
- Safety : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .
Basic: How can post-synthetic purification be optimized to achieve high-purity batches?
Answer:
- Chromatography : Use gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) on silica gel .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) via solubility screening .
- Quality Control : Combine HPLC, NMR, and elemental analysis to validate purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
